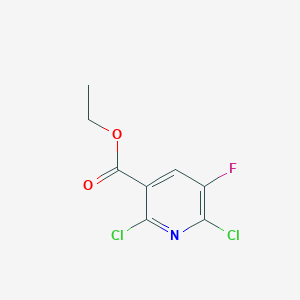

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate

概要

説明

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules, including Quinolone antibacterial agents . Its structure contains a pyridine ring, a common motif in many drugs, which is substituted with chlorine and fluorine atoms at the 2, 6, and 5 positions, respectively, and an ester group at the 3 position.

Synthesis Analysis

The synthesis of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate has been reported to involve the treatment of 2,6-dichloro-5-fluoro-nicotinic acid with Sulphurous oxychloride to yield 2,6-dichloro-5-fluoronicotinoyl chloride, which is then reacted with a carbanion. The reaction is improved by using cost-effective materials and selecting the best reagent to produce high-quality crystals . Additionally, the decarboxylative Blaise reaction has been utilized for the efficient synthesis of related compounds, demonstrating the versatility of reactions involving this moiety .

Molecular Structure Analysis

While the specific molecular structure analysis of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate is not detailed in the provided papers, related compounds have been studied using X-ray diffraction crystallography, FT-IR, and NMR spectroscopy . These techniques allow for the determination of the molecular geometry, vibrational frequencies, and chemical shifts, which are essential for understanding the physical and chemical properties of the compound.

Chemical Reactions Analysis

The reactivity of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate and its derivatives can be inferred from the reactions of similar compounds. For instance, ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates react with ammonia and primary amines to yield various substituted pyridines . These reactions highlight the potential of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate to undergo nucleophilic substitution and other transformations that are valuable in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate are closely related to its molecular structure. The presence of electronegative atoms such as chlorine and fluorine can influence the compound's polarity, solubility, and reactivity. The ester group may also affect its boiling point and reactivity towards hydrolysis. Although the specific properties are not detailed in the provided papers, related compounds have been characterized by their crystal structures, vibrational frequencies, and molecular electrostatic potential, which provide insights into their reactivity and potential applications .

科学的研究の応用

Synthesis Enhancements

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate serves as a crucial intermediate in the synthesis of various organic compounds. An improved process for its preparation involves starting with ethyl formate, ethyl fluoroacetate, and cyanoacetamide, leading to a key intermediate. This intermediate, upon reaction with phosphorus oxychloride and phosphorus pentachloride, yields 2,6-dichloro-3-cyano-5-fluoropyridine. Acid hydrolysis of this compound produces pyridine 2,6-dichloro-5-fluoro-3-carboxylic acid with a 43.7% overall yield, highlighting an efficient pathway for synthesizing this compound from readily available materials (L. Fang, 2008).

Pharmaceutical Intermediates

This chemical also plays a significant role in the production of Quinolone antibacterial agents. The synthesis process involves treating 2,6-dichloro-5-fluoro-nicotinic acid with Sulphurous oxychloride to yield a crucial intermediate. This intermediate is then reacted to create the target compound, showcasing its importance in developing compounds with potential antibacterial applications (Zhu Qiu-feng, 2005).

Innovative Synthesis Methods

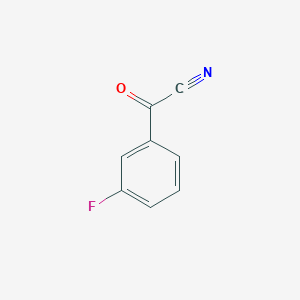

The Decarboxylative Blaise reaction offers an efficient single-step synthesis method for Ethyl 2,6-Dichloro-5-fluoronicotinoylacetate, demonstrating the innovative use of this compound in creating complex molecules through simplified reactions. This approach underscores the potential for creating valuable pharmaceutical intermediates with reduced process complexity and enhanced efficiency (Jae Hoon Lee et al., 2007).

Advanced Organic Synthesis Applications

In the realm of organic synthesis, Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate facilitates the creation of complex organic structures. For example, a phosphine-catalyzed [4 + 2] annulation uses this compound as a precursor to synthesize highly functionalized tetrahydropyridines. This showcases its role in enabling the construction of nitrogen-containing heterocycles, which are prevalent in many bioactive molecules and pharmaceuticals (Xue-Feng Zhu et al., 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

作用機序

Biochemical Pathways

It’s possible that the compound could influence multiple pathways, given its complex structure .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate, it should be stored in a dry, cool place, away from fire sources and oxidizers, and protected from direct sunlight .

特性

IUPAC Name |

ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2FNO2/c1-2-14-8(13)4-3-5(11)7(10)12-6(4)9/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPLCOWQBGOFDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60528119 | |

| Record name | Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60528119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82671-03-2 | |

| Record name | Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60528119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

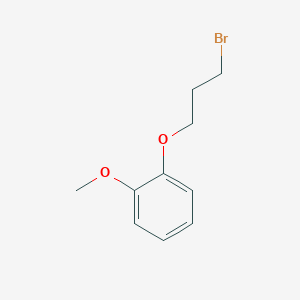

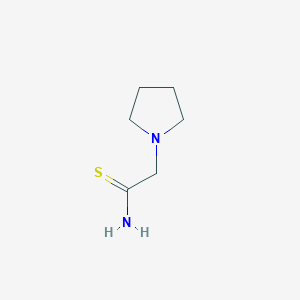

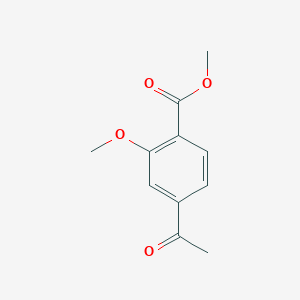

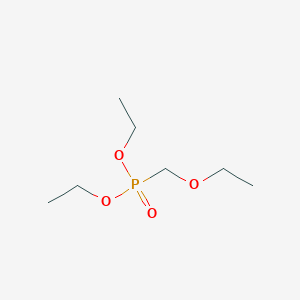

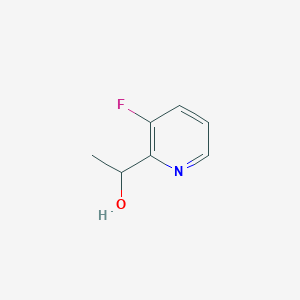

Synthesis routes and methods I

Procedure details

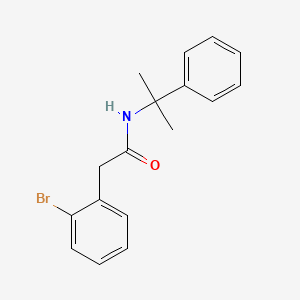

Synthesis routes and methods II

Procedure details

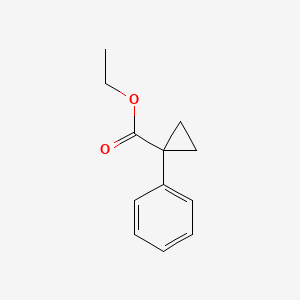

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。